AMMONIUM, HEXAMETHYLENEBIS(TRIMETHYL-, BIS(p-AMINOBENZOATE)

Description

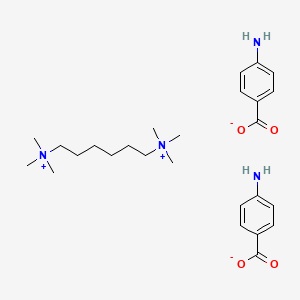

The compound "AMMONIUM, HEXAMETHYLENEBIS(TRIMETHYL-, BIS(p-AMINOBENZOATE)" is a quaternary ammonium salt featuring a hexamethylene (six-carbon) chain bridging two trimethylammonium groups. Each ammonium group is paired with a p-aminobenzoate counterion, which consists of a benzoate ester substituted with an amino group at the para position.

Key structural attributes:

- Quaternary ammonium cores: Two trimethylammonium groups linked via a hexamethylene spacer, enhancing hydrophobicity and membrane interaction.

Properties

CAS No. |

106422-81-5 |

|---|---|

Molecular Formula |

C26H42N4O4 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

4-aminobenzoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2.2C7H7NO2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-6-3-1-5(2-4-6)7(9)10/h7-12H2,1-6H3;2*1-4H,8H2,(H,9,10)/q+2;;/p-2 |

InChI Key |

LZTHOEPUGDMIHJ-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hexamethylene Ammonium Core

The core of the compound, hexamethylene ammonium , is generally prepared starting from adiponitrile through hydrogenation and subsequent chemical transformations:

Hydrogenation of Adiponitrile : Adiponitrile is hydrogenated in the presence of ammonia and an active nickel catalyst under elevated temperature and pressure conditions in an autoclave. This reaction produces a mixture of hexamethylene diamine and hexamethylene imine .

Isolation of Hexamethylene Imine : The hexamethylene imine is typically obtained as an aqueous solution. The aqueous solution may contain impurities such as methanol, ethanol, acetone, and inorganic salts from the hydrogenation process. Fractional distillation can be used to concentrate the imine, producing a constant boiling mixture of approximately 50.58% imine and 49.42% water at a boiling point of about 95.5°C.

Direct Use of Aqueous Solutions : A key advancement is the direct use of these aqueous solutions of hexamethylene imine without the need for costly and laborious purification to anhydrous form. This approach reduces production costs and simplifies the process.

Formation of Hexamethylene Ammonium Dithiocarbamate Intermediate

Although the target compound is an ammonium bis(p-aminobenzoate), the preparation methods of related hexamethylene ammonium compounds (such as hexamethylene ammonium hexamethylene dithiocarbamate) provide insight into the handling of the hexamethylene ammonium moiety:

The hexamethylene imine aqueous solution is reacted with carbon disulfide at temperatures between 10°C and 30°C, often in the presence of wetting agents or water-miscible solvents like lower alkyl alcohols or ketones, to form the hexamethylene ammonium dithiocarbamate salt.

This reaction proceeds with high yield and produces a stable, pure compound despite the presence of water, which is unusual for dithiocarbamates.

This methodology illustrates the robustness of the hexamethylene ammonium core formation in aqueous media, which can be adapted or considered when preparing other hexamethylene ammonium salts, including bis(p-aminobenzoates).

Esterification with p-Aminobenzoate

The bis(p-aminobenzoate) portion involves esterification of the hexamethylene ammonium intermediate with p-aminobenzoic acid derivatives:

Esterification Process : Quaternary ammonium compounds similar in structure are prepared by esterification of amines with fatty acids or aromatic acids such as p-aminobenzoic acid. This is typically carried out under controlled molar ratios (1:1.5 to 1:2) and conditions conducive to ester bond formation.

Quaternization : After esterification, the amine groups are quaternized by reaction with suitable quaternizing agents to form the final quaternary ammonium salt. This step is crucial to impart the desired ionic character and stability to the compound.

The esterification and quaternization steps are well-established in the preparation of fabric softeners and antistatic agents, indicating their applicability to ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate)).

Reaction Conditions and Yields

| Step | Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Hydrogenation of adiponitrile | Elevated temperature and pressure; Ni catalyst; presence of ammonia | Produces hexamethylene diamine + hexamethylene imine mixture | High conversion; aqueous solution obtained |

| Fractional distillation | ~95.5°C boiling point; removes excess water | Produces constant boiling mixture of imine and water | ~50.58% imine in water |

| Reaction with carbon disulfide | 10-30°C; aqueous solution; wetting agents or water-miscible solvents | Forms hexamethylene ammonium dithiocarbamate intermediate | High yields; stable product |

| Esterification with p-aminobenzoate | Molar ratio 1:1.5–1:2; typical esterification conditions | Forms bis(p-aminobenzoate) ester linkage | Efficient ester formation |

| Quaternization | Standard quaternization conditions with suitable agents | Final quaternary ammonium salt formation | High purity and stability |

Chemical Reactions Analysis

Ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: It is explored for its potential therapeutic effects and as a drug candidate.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) involves its interaction with biological molecules. The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Hexamethylene Chains

- Hexamethylene tetramine (): A cyclic amine with antimicrobial properties. Unlike the target compound, it lacks quaternary ammonium groups and ester functionalities, resulting in lower solubility in nonpolar media and reduced surfactant activity .

- Bis(hexamethylene)triamine (): A linear triamine with primary and secondary amines. While it shares the hexamethylene backbone, its reactivity focuses on coordination chemistry or polymer crosslinking rather than antimicrobial or surfactant applications .

Quaternary Ammonium Salts

- Benzalkonium chloride (): A widely used disinfectant with a single quaternary ammonium group and a long alkyl chain. The target compound’s dual ammonium centers and ester counterions may enhance biodegradability but reduce broad-spectrum efficacy compared to benzalkonium’s lipophilic tail .

- (2-Hydroxypropyl)trimethylammonium chloride (): A hydrophilic quaternary salt used in cosmetics. The target compound’s hexamethylene spacer and p-aminobenzoate esters likely increase its hydrophobicity, favoring applications in topical formulations or controlled-release systems .

p-Aminobenzoate Derivatives

- 1,3-Propanediol bis(4-aminobenzoate) (): A diester with p-aminobenzoate groups linked via a propane chain. It lacks quaternary ammonium groups, limiting its ionic interactions but making it suitable as a UV absorber or polymer additive .

- Ethyl-p-bis(2-hydroxyethyl)aminobenzoate (): A monoester with hydroxyethylamino substitution.

Table 1: Comparative Properties

Research Findings and Functional Insights

- Antimicrobial Activity: The dual quaternary ammonium centers likely disrupt microbial membranes, similar to benzalkonium chloride, while the p-aminobenzoate esters may enhance biofilm penetration due to esterase-mediated hydrolysis .

- Stability : The hexamethylene spacer improves thermal stability compared to shorter-chain analogs (e.g., tetramethylammonium salts), but ester groups may limit alkaline compatibility .

- Toxicity: Quaternary ammonium compounds generally exhibit moderate toxicity, but the p-aminobenzoate moiety could mitigate irritation risks, as seen in related ester derivatives used in sunscreens .

Biological Activity

Ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) is a quaternary ammonium compound known for its diverse applications in chemistry and biology. Its unique structure allows it to interact with biological systems, leading to various biological activities, particularly antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 106422-81-5 |

| Molecular Formula | C26H42N4O4 |

| Molecular Weight | 474.6 g/mol |

| IUPAC Name | 4-aminobenzoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

Synthesis

The synthesis of ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) involves the reaction of hexamethylenebis(trimethylammonium) with p-aminobenzoic acid, typically using solvents like water or ethanol under heating conditions.

The biological activity of this compound is primarily attributed to its interaction with cellular components. It may target specific enzymes or receptors, altering cellular processes. The exact molecular targets depend on the biological context in which the compound is used .

Antimicrobial Activity

Research indicates that ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for further development in medicinal applications.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several quaternary ammonium compounds, ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was established for various strains, highlighting its potential as a disinfectant or therapeutic agent.

Comparison with Similar Compounds

This compound can be compared with other quaternary ammonium compounds (QACs), which are known for their antimicrobial properties. Notably, hexamethylenebis(trimethylammonium p-aminobenzoate) shares structural similarities but may exhibit different efficacy profiles due to variations in functional groups.

Biological Activity Studies

A series of studies have been conducted to assess the biological activity of ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate). Key findings include:

- Antimicrobial Properties : Effective against a range of pathogens.

- Cytotoxicity : Evaluated on various cell lines; results indicate moderate cytotoxicity at high concentrations.

- Mechanism Exploration : Studies suggest that the compound disrupts microbial cell membranes, leading to cell lysis.

Data Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.